2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone
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Overview
Description
2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methylstyryl group, and a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chlorobenzyl intermediate: This step involves the reaction of benzyl chloride with a suitable base to form the chlorobenzyl intermediate.
Styryl group introduction: The chlorobenzyl intermediate is then reacted with a methylstyrene derivative under specific conditions to introduce the styryl group.
Cyclization to form the pyridazinone core: The final step involves the cyclization of the intermediate compound to form the dihydropyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-methylstyryl)benzene: This compound shares structural similarities with 2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone, particularly in the presence of the methylstyryl group.
Other pyridazinone derivatives: Compounds with similar pyridazinone cores but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-4,5-dihydropyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c1-15-6-8-16(9-7-15)10-11-18-12-13-20(24)23(22-18)14-17-4-2-3-5-19(17)21/h2-11H,12-14H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEZVADMEJNJRQ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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